Indigo

Description

This compound has been reported in Couroupita guianensis and Isatis tinctoria with data available.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

Structure

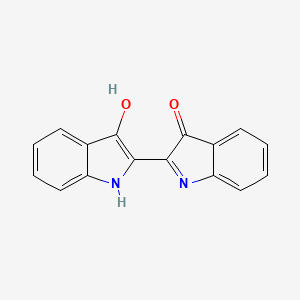

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxy-1H-indol-2-yl)indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQILFGKZUJYXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026279 | |

| Record name | Indigo dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB] | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indigo | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.35 (NTP, 1992) - Denser than water; will sink, 1.35 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

DARK-BLUE POWDER WITH COPPERY LUSTER | |

CAS No. |

482-89-3, 68651-46-7, 64784-13-0 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indigo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indigo (dye) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068651467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D&C Blue No. 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064784130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDIGO | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indigo dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIGO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G5BK41P4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

734 to 738 °F (decomposes) (NTP, 1992) | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to Indigo Dye (C₁₆H₁₀N₂O₂) for Researchers, Scientists, and Drug Development Professionals

Introduction: Indigo, a vibrant blue organic compound with the chemical formula C₁₆H₁₀N₂O₂, has a rich history as a natural dye and is now a significant synthetic colorant, most notably for denim.[1][2] Beyond its traditional use in the textile industry, this compound and its isomers, particularly indirubin, have garnered substantial interest in the scientific and medical communities. This interest stems from their diverse biological activities and potential as scaffolds for the development of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, with a particular focus on its relevance to drug development professionals. It details key experimental protocols and explores the signaling pathways modulated by this compound derivatives, offering a valuable resource for researchers in medicinal chemistry and pharmacology.

Physicochemical Properties of this compound

This compound is a dark blue crystalline powder characterized by its poor solubility in water and most common organic solvents, a property attributed to strong intermolecular hydrogen bonding.[1][5] It is, however, soluble in solvents like dimethyl sulfoxide (DMSO), chloroform, and concentrated sulfuric acid.[1] The deep blue color of this compound is a result of the conjugated system of double bonds within its planar molecular structure.[1][6]

Table 1: Physicochemical and Spectroscopic Data for this compound (C₁₆H₁₀N₂O₂)

| Property | Value | References |

| IUPAC Name | [2(2')E]-[2,2'-Biindolylidene]-3,3'(1H,1'H)-dione | [1] |

| Molecular Formula | C₁₆H₁₀N₂O₂ | [1][7] |

| Molar Mass | 262.27 g/mol | [1][8] |

| Appearance | Dark blue crystalline powder | [1][9] |

| Melting Point | 390–392 °C (decomposes) | [1][6][9] |

| Density | 1.199 g/cm³ | [1] |

| Solubility in Water | 990 µg/L (at 25 °C) | [1] |

| λmax (in Chloroform) | 602-613 nm | [5][10] |

| Molar Extinction Coefficient (ε) in Chloroform | ≥8000 at 599-605nm | [10] |

Synthesis of this compound and its Derivatives

The synthesis of this compound has been a subject of chemical exploration for over a century. While numerous methods have been developed, the Baeyer-Drewson synthesis remains a classic and accessible method for laboratory-scale production.[11][12] For drug development purposes, the synthesis of this compound's isomer, indirubin, and its derivatives is of particular importance due to their biological activities.[13]

Experimental Protocol 1: Baeyer-Drewson Synthesis of this compound

This protocol describes the synthesis of this compound via an aldol condensation of o-nitrobenzaldehyde with acetone.[14][15][16]

Materials:

-

o-nitrobenzaldehyde

-

Acetone

-

2 M Sodium hydroxide (NaOH) solution

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 1.0 g of o-nitrobenzaldehyde in 20 mL of acetone in a 100 mL beaker.

-

Add 35 mL of deionized water to the solution and stir vigorously using a magnetic stirrer.

-

Slowly add 5 mL of 2 M NaOH solution. The solution will turn deep yellow and then darken as a precipitate of this compound forms.[17][18]

-

Collect the purple-blue precipitate by vacuum filtration.

-

Wash the product with deionized water until the filtrate is colorless, followed by a wash with 20 mL of cold ethanol.[14]

-

Dry the synthesized this compound.

Workflow for Baeyer-Drewson this compound Synthesis:

Experimental Protocol 2: Synthesis of Indirubin Derivatives

This protocol provides a general method for the synthesis of indirubin-3'-oxime derivatives, which have shown significant biological activity.[6]

Materials:

-

Indirubin

-

Hydroxylamine hydrochloride

-

Pyridine

-

Corresponding thiols

-

Triethylamine

-

Dried N,N-Dimethylformamide (DMF)

Procedure for Indirubin-3'-oxime:

-

Dissolve the appropriate indirubin in pyridine.

-

Add hydroxylamine hydrochloride (10 equivalents) with magnetic stirring.

-

Heat the mixture under reflux (80-90°C) for 2 hours.

-

Evaporate the solvent under reduced pressure.

-

Wash the residue with water and cyclohexane to obtain the corresponding 3'-oxime.[2]

Procedure for Thiol-Substituted Indirubin-3'-oxime Derivatives:

-

Prepare a solution of the indirubin-3'-oxime (0.15 mmol), triethylamine (0.45 mmol), and the corresponding thiol (0.2 mmol) in dried DMF (3 mL).

-

Stir the solution at room temperature.

-

Purify the product by chromatography on silica gel.[6]

Analytical Methodologies

Accurate quantification of this compound and its derivatives is crucial for both industrial quality control and pharmacological studies. High-performance liquid chromatography (HPLC) and UV-Visible spectrophotometry are commonly employed for this purpose.[11][12]

Experimental Protocol 3: Quantitative Analysis by UV-Visible Spectrophotometry

This method is suitable for the quantification of this compound in a solution.

Materials:

-

This compound standard

-

Concentrated Sulfuric Acid (H₂SO₄) or Chloroform

-

Deionized water

Procedure:

-

Sample Preparation:

-

Using Sulfuric Acid: Dissolve a precisely weighed amount of this compound (e.g., 8 mg) in a small volume of concentrated H₂SO₄ (e.g., 20 mL). Dilute this stock solution with a 1:24 solution of H₂SO₄ in distilled water to create a series of standard solutions of known concentrations.[20]

-

Using Chloroform: Dissolve the this compound powder in chloroform. Sonication for 10 minutes can aid in complete dissolution. Prepare a calibration curve from five known concentrations.[12]

-

-

Measurement:

-

Quantification:

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

-

Experimental Protocol 4: Analysis of this compound and Indirubin by HPLC

This protocol is adapted for the simultaneous determination of this compound and its isomer, indirubin.[9]

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and water (55:45 v/v) or Methanol and water (75:25 v/v).[3][9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 25 °C.[9]

-

Injection Volume: 20 µL.[9]

Procedure:

-

Standard Preparation: Prepare standard solutions of this compound and indirubin in DMF by dissolving a known amount in the solvent, assisted by sonication.[9]

-

Sample Preparation: Disperse a known weight of the sample powder (e.g., 0.05 g) in DMF, sonicate for 30 minutes, and adjust the final volume.[9]

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the peaks corresponding to this compound and indirubin by comparing their retention times with those of the standards. Quantify the compounds by comparing the peak areas of the sample with the calibration curves generated from the standard solutions.

Relevance to Drug Development: Signaling Pathways

While this compound itself has limited reported biological activity, its isomer, indirubin, and its derivatives have emerged as potent inhibitors of several key signaling pathways implicated in cancer and inflammatory diseases. This makes them attractive candidates for drug development.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many human cancers, promoting cell proliferation and survival. Indirubin derivatives have been shown to potently block this pathway.

Mechanism of Action:

-

Indirubin derivatives, such as E804, can directly inhibit the kinase activity of Src and Jak1, which are upstream kinases that phosphorylate and activate STAT3.[5]

-

This inhibition leads to a decrease in the tyrosyl phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus.

-

As a result, the transcription of STAT3 target genes, including anti-apoptotic proteins like Mcl-1 and Survivin, is downregulated, leading to the induction of apoptosis in cancer cells.[1][5]

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is associated with various cancers. Indirubin has been found to suppress this pathway.

Mechanism of Action:

-

Indirubin can promote the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter.

-

This leads to the restored expression of WIF-1, which antagonizes Wnt signaling.

-

Consequently, the expression of downstream components of the pathway, such as Frizzled receptors and β-catenin, is inhibited, leading to cell cycle arrest and apoptosis.

Inhibition of Kinase Activity

Indirubin and its derivatives are potent inhibitors of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). This broad kinase inhibitory profile contributes to their anti-proliferative and anti-inflammatory effects.

Table 2: Kinase Inhibitory Activity of Selected Indirubin Derivatives

| Kinase Target | Derivative Example | IC₅₀ (µM) | Reference |

| CDK1/cyclin B | 6-Nitro-3'-N-oxime-indirubin | 0.18 | [9] |

| CDK5/p25 | Indirubin-5-sulfonic acid | 0.1 | [1] |

| GSK-3α/β | 6-Nitro-3'-N-oxime-indirubin | 0.04 | [9] |

| Src Kinase | Indirubin derivative E804 | 0.43 | [1] |

Conclusion

This compound dye, with its rich history and vibrant color, has transitioned from a traditional colorant to a molecule of significant interest for modern scientific research. For drug development professionals, the true potential lies in its isomer, indirubin, and the vast chemical space of its derivatives. The ability of these compounds to modulate key signaling pathways, such as STAT3 and Wnt/β-catenin, and to inhibit a range of protein kinases, underscores their promise as scaffolds for the development of novel therapeutics for cancer and inflammatory conditions. The detailed experimental protocols provided in this guide offer a practical foundation for researchers to synthesize, analyze, and further investigate the pharmacological properties of this fascinating class of molecules. Continued exploration of the structure-activity relationships of this compound-based compounds will undoubtedly pave the way for the discovery of new and effective therapeutic agents.

References

- 1. Synthesis of novel 5-substituted indirubins as protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. [Determination of indirubin and this compound in Baphicacanthus cusia (Nees) Bremek by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the Mechanism of Indirubin Formation in the Baeyer-Emmerling Synthesis [article.sapub.org]

- 5. On the Mechanism of the Baeyer-Drewsen Synthesis of this compound [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. 5.2. Determination of this compound and Indirubin by HPLC [bio-protocol.org]

- 10. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. theseus.fi [theseus.fi]

- 12. mdpi.com [mdpi.com]

- 13. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. wikiwand.com [wikiwand.com]

- 16. File:Baeyer-Drewsen this compound Synthesis Mechanism.svg - Wikimedia Commons [commons.wikimedia.org]

- 17. tis.wu.ac.th [tis.wu.ac.th]

- 18. researchgate.net [researchgate.net]

- 19. echemi.com [echemi.com]

- 20. internationalscholarsjournals.com [internationalscholarsjournals.com]

The Baeyer-Drewsen Indigo Synthesis: A Technical Guide

The Baeyer-Drewsen indigo synthesis, first reported in 1882 by Adolf von Baeyer and Viggo Drewsen, represents a notable early achievement in synthetic organic chemistry.[1][2] This method provides a direct route to this compound, the iconic blue dye, from readily available starting materials: 2-nitrobenzaldehyde and acetone.[1][2] While not the process ultimately adopted for large-scale industrial production due to the development of more economically viable routes from aniline, the Baeyer-Drewsen synthesis remains a classic and frequently demonstrated organic reaction, valued for its relative simplicity and reliability in a laboratory setting.[2][3][4] This technical guide provides an in-depth exploration of the history, mechanism, and experimental protocols of this important synthesis.

Historical Context: The Quest for Synthetic this compound

The latter half of the 19th century was a period of intense research in the field of synthetic dyes, driven by the economic importance of textiles and the limitations of natural dye sources. This compound, derived from plants of the Indigofera genus, was a particularly valuable commodity. Adolf von Baeyer, a prominent German chemist, dedicated a significant portion of his career to elucidating the structure of this compound and developing a synthetic route. His work culminated in the Baeyer-Drewsen synthesis, which, although not commercially successful itself, was a crucial step in the journey towards the industrial production of synthetic this compound.[3] Ultimately, it was Karl Heumann's synthesis from aniline that proved more scalable and cost-effective, leading to the dominance of synthetic this compound in the global market by the early 20th century.[3]

Reaction Mechanism and Pathway

The Baeyer-Drewsen this compound synthesis is fundamentally an aldol condensation reaction between 2-nitrobenzaldehyde and the enolate of acetone, followed by a series of intramolecular cyclization and dimerization steps.[5][6] The reaction is typically carried out in an aqueous alkaline medium, with sodium hydroxide serving as the base catalyst.[5]

The currently accepted mechanism, though involving some speculative intermediates, can be summarized as follows:

-

Enolate Formation: A hydroxide ion abstracts an α-hydrogen from acetone to form a resonance-stabilized enolate.

-

Aldol Condensation: The acetone enolate acts as a nucleophile, attacking the carbonyl carbon of 2-nitrobenzaldehyde to form an aldol addition product.

-

Cyclization and Dehydration: The intermediate undergoes a series of intramolecular reactions, including cyclization and dehydration, ultimately leading to the formation of an indoxyl precursor.

-

Dimerization and Oxidation: Two molecules of the indoxyl precursor then dimerize and are oxidized to form the final this compound molecule.

The following diagram illustrates the logical flow of the key stages in the Baeyer-Drewsen this compound synthesis:

Logical workflow of the Baeyer-Drewsen this compound synthesis.

Experimental Protocols

The Baeyer-Drewsen synthesis can be performed under various conditions, with adjustments to reactant ratios, concentrations, and reaction times affecting the yield and purity of the final product. Below is a summary of representative experimental protocols found in the literature.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| 2-Nitrobenzaldehyde | 1.0 g (6.6 mmol) | 0.5 g | 0.354 g |

| Acetone | 20 mL | 5 mL | 2.279 g |

| Aqueous NaOH | 5 mL of 2 M | 2.5 mL of 1 M | 5 mL |

| Water | 35 mL | 5 mL | - |

| Reaction Time | 5 min stirring | 10 min stirring | 15 min heating |

| Work-up | Suction filtration, wash with water and ethanol | Suction filtration, wash with water, ethanol, and diethyl ether | Suction filtration |

| Reported Yield | 37% | Not specified | Not specified |

Note: The data in this table is compiled from various laboratory manuals and publications for illustrative purposes.[3][4][5][7]

A generalized experimental workflow for the synthesis of this compound via the Baeyer-Drewsen method is depicted in the following diagram:

Generalized experimental workflow for the Baeyer-Drewsen synthesis.

Detailed Methodology (Representative Protocol)

The following is a representative, detailed experimental protocol for the synthesis of this compound, adapted from published procedures.[5][7]

-

Preparation of Reactants: In a suitable reaction vessel, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone. To this solution, add 35 mL of deionized water and stir to ensure homogeneity.

-

Initiation of Reaction: While stirring vigorously, add 5 mL of a 2 M aqueous sodium hydroxide solution dropwise. The solution will typically turn a deep yellow or orange color upon addition of the base, followed by the rapid formation of a dark blue precipitate of this compound.

-

Reaction Completion: Continue to stir the reaction mixture at room temperature for approximately 5-10 minutes to ensure complete precipitation.

-

Isolation of Product: Collect the solid this compound product by vacuum filtration using a Büchner funnel.

-

Washing and Purification: Wash the collected solid with several portions of deionized water until the filtrate runs clear. Subsequently, wash the solid with a small amount of ethanol to aid in the removal of water and any unreacted starting materials.

-

Drying: Dry the purified this compound solid. The melting point of this compound is very high and not typically measured in a standard laboratory setting.

Conclusion

The Baeyer-Drewsen this compound synthesis, while not the method of choice for industrial production, remains a cornerstone of historical and educational organic chemistry. Its straightforward execution and the dramatic color change upon product formation make it a compelling demonstration of classic organic reactions. For researchers and professionals in drug development and related fields, understanding such foundational syntheses provides valuable context for the evolution of synthetic strategies and the enduring importance of robust and efficient chemical transformations.

References

- 1. [PDF] On the Mechanism of the Baeyer-Drewsen Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 2. Baeyer–Drewsen this compound synthesis - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. azbuki.bg [azbuki.bg]

Unveiling the Blue Gold: A Technical Guide to Natural Indigo from Indigofera Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of indigo dye derived from Indigofera plants. It offers a comprehensive overview of the indigotin content across various species, detailed experimental protocols for extraction and purification, and a biochemical exploration of the indican biosynthesis pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and harness the properties of natural this compound.

Quantitative Analysis of Indigotin Content in Indigofera Species

The yield and purity of this compound are critical factors for its application in various industries. The primary coloring principle in this compound dye is indigotin. The following table summarizes the quantitative data on indigotin content and extraction yields from several prominent Indigofera species, providing a basis for comparative analysis and selection of optimal plant sources.

| Indigofera Species | Indigotin Content in this compound (%) | This compound Extraction Yield (g/kg of fresh leaves) | Indigotin Extraction Yield (g/kg of fresh leaves) | Reference(s) |

| Indigofera arrecta | 55 | - | 0.8 | [1][2] |

| Indigofera tinctoria | 2-23 | 1.6 | 0.3 | [1][2] |

| Indigofera suffruticosa | 10 | 1.3 | 0.1 | [1] |

Note: Indigotin content and extraction yields can vary significantly based on factors such as plant provenance, cultivation conditions, harvesting time, and the specific extraction method employed.

Experimental Protocols for this compound Extraction

The extraction of this compound from Indigofera leaves is a multi-step process involving the enzymatic hydrolysis of the precursor indican into indoxyl, followed by oxidative dimerization to form the insoluble blue pigment, indigotin. Two common methods are detailed below: a fermentation method for fresh leaves and an alkaline extraction for dried leaves.

Protocol 1: Aqueous Fermentation of Fresh Indigofera Leaves

This traditional method relies on the natural enzymes present in the plant leaves to hydrolyze indican.

Materials:

-

Freshly harvested Indigofera leaves and stems

-

Large non-reactive container (e.g., food-grade plastic or ceramic)

-

Water (dechlorinated)

-

Weight to submerge the plant material

-

Straining cloth (e.g., cheesecloth or fine mesh)

-

Calcium hydroxide (slaked lime)

-

Aeration device (e.g., aquarium pump with airstone or a whisk)

-

Filtration setup (e.g., Büchner funnel with filter paper)

Methodology:

-

Harvesting: Harvest the leafy stems of the Indigofera plant. Younger leaves generally have a higher indican content.

-

Soaking and Fermentation: Place the harvested plant material in the container and cover it with water, ensuring all plant matter is submerged by using a weight. Allow the mixture to ferment for 12 to 72 hours. The fermentation time is dependent on the ambient temperature; warmer temperatures accelerate the process. The water will turn a yellowish-green to brownish color, and a characteristic odor will develop.

-

Straining: After fermentation, remove the plant material and strain the liquid through a cloth to remove any solid debris.

-

Alkalization and Oxidation: Add calcium hydroxide to the fermented liquid to raise the pH to approximately 10-11. This alkaline environment facilitates the oxidation of indoxyl.

-

Aeration: Aerate the alkaline liquid vigorously. This can be achieved by pouring the liquid between two containers repeatedly, whisking, or using an aeration pump. During this process, the color of the liquid will change from greenish-yellow to a deep blue as the soluble indoxyl is oxidized to insoluble indigotin. Continue aeration until the formation of blue froth ceases.

-

Precipitation and Collection: Allow the aerated solution to stand undisturbed for several hours or overnight. The blue this compound pigment will precipitate and settle at the bottom of the container.

-

Decanting and Filtration: Carefully decant the supernatant liquid. Collect the precipitated this compound sludge and filter it using a filtration setup.

-

Washing and Drying: Wash the collected this compound paste with water to remove excess alkali and other impurities. The paste can then be dried to obtain a powdered pigment.

Protocol 2: Alkaline Extraction from Dried Indigofera Leaves

This method is suitable for processing dried leaves and offers a more controlled extraction process.

Materials:

-

Dried Indigofera leaves

-

Warm water (around 50°C)

-

Sodium hydroxide (NaOH) or Calcium hydroxide (Ca(OH)₂)

-

Stirring apparatus

-

Filtration setup

Methodology:

-

Soaking: Soak the dried Indigofera leaves in warm water for 30-60 minutes to rehydrate them.

-

Alkaline Extraction: Prepare an alkaline solution by dissolving sodium hydroxide or calcium hydroxide in water to achieve a pH of 10-11. Add the rehydrated leaves to the alkaline solution and stir for 1-2 hours. The alkaline conditions promote the hydrolysis of indican.

-

Filtration: Separate the leaf material from the alkaline solution by filtration. The resulting liquid will contain the dissolved indoxyl.

-

Oxidation: Vigorously aerate the filtrate as described in Protocol 1 (Step 5) to oxidize the indoxyl to indigotin.

-

Precipitation, Collection, and Drying: Follow the same procedure as in Protocol 1 (Steps 6-8) to collect, wash, and dry the this compound pigment.

Signaling Pathways and Experimental Workflows

To visualize the complex biochemical and procedural steps, the following diagrams have been generated using Graphviz (DOT language).

Indican Biosynthesis Pathway in Indigofera

The biosynthesis of indican, the precursor to this compound, is a fascinating metabolic pathway originating from the amino acid tryptophan. The following diagram illustrates the key steps and enzymes involved in this process.

Caption: Biosynthesis of indican from tryptophan in Indigofera plants.

Experimental Workflow for this compound Extraction

The following diagram outlines the logical flow of the key stages in the extraction and purification of this compound pigment from Indigofera plant material.

References

Unveiling the Chemical Blueprint of Indigo: A Technical Guide for Scientific Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the core chemical properties of indigo powder, tailored for researchers, scientists, and professionals in drug development. This document delves into the fundamental physicochemical characteristics, analytical methodologies, and relevant biological signaling pathways of this historic dye, offering a foundational resource for its application in modern scientific endeavors.

Core Chemical and Physical Properties

This compound is a dark blue crystalline powder with the chemical formula C₁₆H₁₀N₂O₂.[1][2][3] It is characterized by its poor solubility in water and common organic solvents, a critical factor in its traditional application as a vat dye.[1][2][4] The deep color of this compound is a result of the conjugated double bonds within its planar molecular structure, which absorbs light in the orange part of the spectrum with a maximum absorbance (λmax) around 613 nm.[1]

| Property | Value | References |

| Molecular Formula | C₁₆H₁₀N₂O₂ | [1][3][5][6] |

| Molecular Weight | 262.26 g/mol | [5][6][7] |

| Appearance | Dark blue crystalline powder with a coppery luster | [2][5][8] |

| Melting Point | Sublimes at 390–392 °C; decomposes above 300 °C | [1][2][5] |

| Boiling Point | Decomposes | [1] |

| Density | 1.199 - 1.35 g/cm³ | [1][7][8] |

| Solubility in Water | 990 µg/L at 25 °C (practically insoluble) | [1][8] |

| Solubility in Organic Solvents | Soluble in DMSO, chloroform, nitrobenzene, and concentrated sulfuric acid. Insoluble in alcohol and ether. | [1][2][4] |

| Maximum Absorption (λmax) | 602 - 613 nm in chloroform | [1][7][9][10] |

Experimental Protocols

Synthesis of this compound (Baeyer-Drewsen Method)

This laboratory-scale synthesis involves the aldol condensation of o-nitrobenzaldehyde with acetone.[1][5]

Materials:

-

o-nitrobenzaldehyde

-

Acetone

-

Deionized water

-

2 M Sodium hydroxide (NaOH) solution

-

Ethanol

Procedure:

-

Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a 100 mL beaker.[3][5]

-

Add 35 mL of deionized water to the solution and stir vigorously.[3][5]

-

Slowly add 5 mL of 2 M NaOH solution while continuing to stir. The solution will turn a deep yellow and then darken as a precipitate of this compound forms.[3][5]

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with deionized water until the filtrate runs clear.[5]

-

Wash the solid with 20 mL of ethanol.[5]

-

Dry the purified this compound powder.

UV-Visible Spectroscopy for this compound Quantification

This protocol details the determination of this compound concentration in a solution.

Materials:

-

This compound powder

-

Chloroform (or another suitable solvent like DMF)[10]

-

Quartz cuvettes

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of standard solutions of this compound in chloroform with known concentrations.[9]

-

Use an ultrasonic bath for 10 minutes to ensure complete dissolution of the this compound powder in the solvent.[9]

-

Set the spectrophotometer to scan a desired wavelength range (e.g., 400-800 nm).

-

Fill a quartz cuvette with the solvent (chloroform) to be used as a blank and record the baseline spectrum.[10]

-

Rinse the cuvette with the first standard solution and then fill it.

-

Record the absorbance spectrum of the standard solution. The maximum absorbance (λmax) for this compound in chloroform is approximately 604 nm.[9]

-

Repeat steps 5 and 6 for all standard solutions.

-

Prepare the sample solution with an unknown concentration and record its absorbance.

-

Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.

-

Determine the concentration of the unknown sample using the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Materials:

-

This compound powder

-

FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the this compound powder onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the FTIR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

-

Characteristic peaks for this compound include N-H stretching (around 3270 cm⁻¹), C=O stretching (around 1626 cm⁻¹), and C=C aromatic ring stretching (around 1585 cm⁻¹).[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the separation and quantification of this compound and its isomers, such as indirubin.

Materials:

-

This compound powder

-

HPLC-grade methanol and water

-

Phosphoric acid

-

Reversed-phase C18 column

-

HPLC system with a UV-Vis detector

Procedure:

-

Prepare the mobile phase. A common mobile phase is a gradient of methanol and water with a small amount of phosphoric acid. For example, a linear gradient from 30% methanol/60% water/10% phosphoric acid solution to 90% methanol/10% phosphoric acid solution.[12]

-

Prepare standard solutions of this compound in a suitable solvent (e.g., pyridine).

-

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).[12]

-

Set the UV-Vis detector to a wavelength of 288 nm for the detection of indigoids.[12]

-

Inject the standard solutions to establish retention times and create a calibration curve.

-

Inject the sample solution.

-

Identify and quantify the this compound in the sample by comparing its retention time and peak area to the standards.

Signaling Pathways and Biological Activities

Recent research has highlighted the pharmacological potential of this compound and its derivatives, particularly in the context of inflammation and cancer. For professionals in drug development, understanding the molecular mechanisms of action is crucial.

This compound and its isomer, indirubin, have been shown to interact with several key signaling pathways:

-

Anti-inflammatory Effects: this compound naturalis and its components can inhibit the Smad signaling pathway and activate the MAPK signaling pathway to reduce colonic mucosal damage.[13] Furthermore, indirubin has been found to significantly inhibit the TLR4 and NF-κB signaling pathways, leading to a decrease in inflammatory cytokines.[13] In the context of Duchenne muscular dystrophy, this compound has demonstrated antioxidant and anti-inflammatory effects, potentially through the modulation of the SIRT1/PGC-1α pathway.[14]

-

Antitumor Activity: Indirubin can suppress tumor angiogenesis by inhibiting the JAK/STAT3 signaling pathway.[13] Tryptanthrin, another compound found in this compound naturalis, exhibits antitumor activity by arresting the cell cycle in the G0/G1 phase.[13]

Visualizations

References

- 1. Baeyer–Drewsen this compound synthesis - Wikipedia [en.wikipedia.org]

- 2. mkscienceset.com [mkscienceset.com]

- 3. eltamiz.com [eltamiz.com]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. scimatic.org [scimatic.org]

- 7. This compound.ca [this compound.ca]

- 8. azbuki.bg [azbuki.bg]

- 9. A Critical Comparison of Methods for the Analysis of this compound in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. vliz.be [vliz.be]

- 13. From natural dye to herbal medicine: a systematic review of chemical constituents, pharmacological effects and clinical applications of this compound naturalis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidant effects of bis-indole alkaloid this compound and related signaling pathways in the experimental model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Indigo Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of indigo derivatives, a class of compounds with significant historical importance and burgeoning applications in modern science, including materials science and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field.

Introduction

This compound and its derivatives are characterized by a core chemical structure containing a central carbon-carbon double bond connecting two indole rings. This fundamental chromophore is responsible for their intense color and fascinating photophysical properties. Substitutions on the aromatic rings can significantly modulate these properties, leading to a wide range of colors and spectroscopic behaviors.[1][2] Understanding these spectroscopic characteristics is crucial for their application in diverse fields, from organic electronics to targeted cancer therapy.[1][3]

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectra of this compound derivatives are dominated by an intense band in the visible region, which is responsible for their characteristic color.[4] This absorption corresponds to a π-π* electronic transition within the conjugated system.[1] The position of the maximum absorption wavelength (λmax) is sensitive to the substitution pattern on the this compound core and the polarity of the solvent.[4][5]

Table 1: UV-Visible Absorption Maxima (λmax) of Selected this compound Derivatives

| Compound | Solvent | λmax (nm) | Reference(s) |

| This compound | Chloroform | ~600-610 | [1][6] |

| This compound | Ethanol | 606 | [5][7] |

| This compound | Tetrachloromethane | 588 | [5][7] |

| This compound Carmine | Various Solvents | ~609 | [8][9] |

| 6,6'-Dibromothis compound (Tyrian Purple) | Wool | ~590 | [10] |

| N-octyl-7,7′-diazathis compound | N,N-dimethylformamide | - | [11] |

| Alkylated Indigos (C1-C13) | - | 615-617 | [1] |

Note: The exact λmax can vary depending on experimental conditions.

Fluorescence Spectroscopy

While this compound itself is only weakly fluorescent, certain derivatives exhibit significant fluorescence emission. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a key parameter in characterizing these compounds.[12] The emission properties are also influenced by the molecular structure and the surrounding environment.

Table 2: Fluorescence Properties of Selected this compound Derivatives

| Compound | Solvent | Emission λmax (nm) | Quantum Yield (Φf) | Reference(s) |

| This compound Carmine | Various Solvents | - | Sensitive to microenvironment | [8][13] |

| N-octyl-7,7′-diazathis compound | N,N-dimethylformamide | - | - | [11][14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound derivatives. The chemical shifts of the protons and carbons provide detailed information about the electronic environment of the atoms within the molecule.[15][16]

Table 3: Selected ¹H and ¹³C NMR Spectral Data for Indirubin Derivatives in DMSO-d₆

| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Reference(s) |

| Indirubin | N-1H, N-1'H, aromatic protons | C-4, C-5, C-6, C-5' | [15] |

| Indirubin-3'-oxime | N-1H, N-1'H, aromatic protons | C-4, C-5, C-6, C-5' | [15] |

Note: For detailed assignments and coupling constants, refer to the cited literature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups present in this compound derivatives. Characteristic peaks for N-H and C=O stretching are particularly useful for identifying the this compound core structure.[10][17]

Table 4: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound(s) | Reference(s) |

| N-H stretch | ~3300 | Tyrian Purple, this compound | [10][17] |

| C=O stretch | ~1630 | Tyrian Purple, this compound | [10][17] |

Experimental Protocols

UV-Visible Absorption Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and λmax of an this compound derivative.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., chloroform, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.[18][19]

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.[20][21]

-

Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 300-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.[20]

Fluorescence Spectroscopy (Relative Quantum Yield Determination)

Objective: To determine the relative fluorescence quantum yield of an this compound derivative.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.[22][23]

-

Absorbance Matching: Prepare a series of solutions of both the standard and the sample at different concentrations. Measure the UV-Vis absorbance of each solution at the excitation wavelength. The absorbance values should be kept below 0.1 to avoid inner filter effects.[18]

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.

-

Data Analysis: Integrate the area under the emission spectra for both the standard and the sample. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φx) can be calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

where Φst is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and standard, respectively.[22]

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural characterization.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[24][25]

-

Filtration: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[26]

-

Tube Filling: Transfer the filtered solution into a clean NMR tube.

-

Data Acquisition: Acquire the NMR spectra on a spectrometer, using appropriate parameters for the specific nucleus being observed.

FTIR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology:

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid or liquid samples.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the ATR crystal.

-

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Signaling Pathways Involving this compound Derivatives

Certain this compound derivatives, notably indirubin, have been shown to interact with various cellular signaling pathways, making them promising candidates for drug development, particularly in the treatment of cancer and inflammatory diseases.[3][27]

Indirubin's Effect on EGFR/SRC/PI3K and NF-κB/MAPK Signaling Pathways

Indirubin has been found to attenuate sepsis by targeting the EGFR/SRC/PI3K and NF-κB/MAPK signaling pathways in macrophages.[28] This highlights its potential as a multi-target therapeutic agent.

Caption: Indirubin inhibits key nodes in inflammatory pathways.

Indirubin's Role in Cell Cycle Regulation

Indirubin and its derivatives are known to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), leading to cell cycle arrest and apoptosis.[3][29] This mechanism underlies their anti-proliferative effects.

Caption: Indirubin's multifaceted inhibition of cell proliferation.

Conclusion

The spectroscopic properties of this compound derivatives are rich and varied, offering a wide scope for both fundamental research and practical applications. This guide provides a foundational understanding of these properties, along with standardized protocols for their investigation. The elucidation of the roles of these compounds in complex biological pathways further underscores their potential in the development of novel therapeutics. Continued research into the synthesis and characterization of new this compound derivatives will undoubtedly uncover even more exciting possibilities for this versatile class of molecules.

References

- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 2. BJOC - Photochromic derivatives of this compound: historical overview of development, challenges and applications [beilstein-journals.org]

- 3. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Characterization of New Organic Dyes Containing the this compound Core [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Spectroscopic Studies of this compound Carmine Dye in Organized Media [opg.optica.org]

- 9. researchgate.net [researchgate.net]

- 10. Tyrian Purple: 6,6’-Dibromothis compound and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and photophysical studies of an this compound derivative: N-octyl-7,7′-diazathis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Making sure you're not a bot! [opus4.kobv.de]

- 13. Spectroscopic Studies of this compound Carmine Dye in Organized Media | Semantic Scholar [semanticscholar.org]

- 14. Synthesis and photophysical studies of an this compound derivative: N-octyl-7,7′-diazathis compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. scispace.com [scispace.com]

- 17. Spectral Comparison of Commercial and Synthesized Tyrian Purple [mccrone.com]

- 18. agilent.com [agilent.com]

- 19. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 20. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.uci.edu [chem.uci.edu]

- 23. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 24. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 25. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 26. NMR Sample Preparation [nmr.chem.umn.edu]

- 27. Indirubin - Wikipedia [en.wikipedia.org]

- 28. Indirubin attenuates sepsis by targeting the EGFR/SRC/PI3K and NF-κB/MAPK signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 29. thaiscience.info [thaiscience.info]

The Biotechnological Production of Indigo from Tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The iconic blue dye, indigo, has a rich history intertwined with textiles, particularly denim. However, its traditional chemical synthesis is fraught with environmental concerns due to the use of hazardous chemicals. As a sustainable alternative, the biosynthesis of this compound from renewable feedstocks has garnered significant scientific interest. This technical guide provides an in-depth exploration of the core principles and methodologies for producing this compound from the amino acid precursor, tryptophan, leveraging the power of microbial enzyme systems.

Core Biosynthetic Pathways

The microbial conversion of tryptophan to this compound is a multi-step process primarily involving two key enzymatic reactions. The initial step is the conversion of tryptophan to indole, catalyzed by the enzyme tryptophanase. Subsequently, indole is oxidized to indoxyl by a variety of oxygenase enzymes. Indoxyl then undergoes spontaneous, non-enzymatic dimerization in the presence of oxygen to form the insoluble blue pigment, this compound.[1][2][3]

Several classes of oxygenases have been successfully employed for the oxidation of indole, each presenting distinct advantages and disadvantages. These include:

-

Naphthalene Dioxygenases (NDOs): These multi-component enzyme systems were among the first to be identified for this compound production in recombinant microorganisms.[4]

-

Flavin-containing Monooxygenases (FMOs): FMOs are a prominent class of enzymes utilized for efficient this compound synthesis, demonstrating high yields in various studies.[4][5]

-

Styrene Monooxygenases (SMOs): These enzymes have also been shown to effectively catalyze the conversion of indole to indoxyl.[6]

-

Cytochrome P450 Monooxygenases: Certain P450 enzymes have demonstrated the ability to hydroxylate indole, leading to this compound formation.[7]

The selection of the host organism, typically a genetically engineered strain of Escherichia coli or Pseudomonas putida, and the specific oxygenase are critical factors influencing the overall yield and efficiency of this compound production.[6][8]

Quantitative Data on this compound Biosynthesis

The following tables summarize quantitative data from various studies on the microbial production of this compound from tryptophan, highlighting the impact of different host organisms, enzymes, and culture conditions on the final yield.

| Host Organism | Key Enzymes Expressed | Substrate | This compound Yield (mg/L) | Reference |

| Escherichia coli | Styrene Monooxygenase (StyAB) | 1.2 g/L Tryptophan | 530 | [6] |

| Escherichia coli | Styrene Monooxygenase (StyAB), Tryptophanase (TnaA), Chaperone (pGro7) | 1.2 g/L Tryptophan | 550 | [6] |

| Escherichia coli | Flavin-containing Monooxygenase (FMO), Tryptophanase (TnaA), Tryptophan Transporters (AroP, TnaB) | Tryptophan | 2300 (8.77 mM) | [1][9][10] |

| Pseudomonas putida | Flavin-containing Monooxygenase (FMO), Tryptophanase (tnaA) | 15 mM Tryptophan | 1310 | [8] |

| Escherichia coli | Tryptophanase (EcTnaA), Flavin-dependent Monooxygenase (MaFMO) Mutant (MaFMOD197E) | L-Tryptophan | 1288.59 | [11][12] |

| Escherichia coli | Naphthalene Dioxygenase (NDO) | Tryptophan | 9.37 (Indirubin) | [13] |

| Escherichia coli | Naphthalene Dioxygenase (NDO) with 2-oxindole addition | Tryptophan | 57.98 (Indirubin) | [13] |

| Escherichia coli | Flavin-containing Monooxygenase (FMO) | 2 g/L Tryptophan | 911 | [14] |

Experimental Protocols

This section outlines generalized methodologies for key experiments in the biosynthesis of this compound from tryptophan. Specific parameters may require optimization based on the chosen enzymes, host strains, and experimental setup.

Construction of Recombinant this compound-Producing Strains

-

Gene Amplification: The genes encoding tryptophanase (e.g., tnaA from E. coli) and the selected oxygenase (e.g., FMO from Methylophaga sp. or NDO from Pseudomonas putida) are amplified from their respective sources using polymerase chain reaction (PCR) with appropriate primers.

-

Vector Ligation: The amplified gene fragments are inserted into suitable expression vectors, often under the control of an inducible promoter (e.g., the lac promoter).

-

Transformation: The recombinant plasmids are transformed into a suitable host strain, such as E. coli DH5α or BL21(DE3), using standard heat-shock or electroporation methods.[15]

-

Verification: Successful transformants are selected on antibiotic-containing media, and the presence of the inserted genes is confirmed by colony PCR and DNA sequencing.

Culture and Induction for this compound Production

-

Seed Culture: A single colony of the recombinant strain is inoculated into a small volume of Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C with shaking.

-

Production Culture: The overnight culture is used to inoculate a larger volume of fermentation medium. A common fermentation medium consists of: 17 g/L Na₂HPO₄·12H₂O, 3 g/L KH₂PO₄, 1 g/L NH₄Cl, 0.5 g/L NaCl, 0.1 g/L MgSO₄, and 3 g/L yeast extract.[15] Tryptophan is added as the precursor for this compound synthesis.

-

Induction: When the culture reaches a specific optical density (e.g., OD₆₀₀ of 0.6-0.8), gene expression is induced by adding an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Fermentation: The culture is incubated at a controlled temperature (e.g., 30°C) with vigorous shaking (e.g., 200 rpm) for a designated period (e.g., 24-66 hours) to allow for this compound production.[9][15] The development of a blue color in the culture indicates the formation of this compound.

Extraction and Quantification of this compound

-

Cell Harvesting: The culture is centrifuged to pellet the cells containing the insoluble this compound.

-

Extraction: The cell pellet is resuspended in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the this compound.

-

Quantification: The concentration of this compound in the solvent is determined spectrophotometrically by measuring the absorbance at a specific wavelength, typically around 620 nm.[16] A standard curve of known this compound concentrations is used for accurate quantification.

Visualizing the Process: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway and a typical experimental workflow for this compound production.

Caption: The core biosynthetic pathway of this compound from tryptophan.

Caption: A generalized experimental workflow for this compound biosynthesis.

Conclusion

The biosynthesis of this compound from tryptophan offers a promising and sustainable alternative to conventional chemical synthesis. By leveraging the power of microbial enzymes, particularly tryptophanase and various oxygenases, researchers can achieve significant yields of this valuable dye. Further optimization of enzyme activity, host strain engineering, and fermentation conditions will continue to enhance the efficiency and economic viability of this green technology, paving the way for its broader industrial application.

References

- 1. Tryptophan-Based Hyperproduction of Biothis compound by Combinatorial Overexpression of Two Different Tryptophan Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. An overview of microbial this compound-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Production of bio-indigo from engineered Pseudomonas putida KT2440 harboring tryptophanase and flavin-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tryptophan-Based Hyperproduction of Biothis compound by Combinatorial Overexpression of Two Different Tryptophan Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. khu.elsevierpure.com [khu.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. [A dual-enzyme cascade for production of this compound from L-tryptophan] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Production of indirubin from tryptophan by recombinant Escherichia coli containing naphthalene dioxygenase genes from Comamonas sp. MQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Production of this compound by Recombinant Escherichia coli with Expression of Monooxygenase, Tryptophanase, and Molecular Chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Team:Berkeley/Project/FMO - 2013.igem.org [2013.igem.org]

An In-depth Technical Guide to the Mechanism of Indigo's Color and Light Absorption

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Indigo, a historic and industrially significant organic dye, exhibits a characteristic deep blue color that arises from its unique molecular structure and electronic properties. The origin of this color is a strong absorption band in the visible region of the electromagnetic spectrum, specifically in the orange-red light region, which results in the perception of the complementary blue color. This phenomenon is governed by a specific electronic transition within a defined chromophore in the molecule. This guide provides a detailed technical examination of the structural and electronic factors responsible for this compound's color, summarizes its key photophysical properties, and outlines the experimental and computational methodologies used for its characterization.

The Molecular Basis of this compound's Color

The color of this compound is not an inherent property of its constituent atoms but a consequence of its overall molecular architecture, which allows for the absorption of specific wavelengths of light. The key to its color lies in its conjugated system and the resulting electronic transitions.

Molecular Structure and the this compound Chromophore

The this compound molecule (C₁₆H₁₀N₂O₂) is a planar, centrosymmetric molecule with C₂h symmetry.[1] Its core structure consists of two indole rings linked by a central carbon-carbon double bond.[2] A critical feature is the presence of two intramolecular hydrogen bonds between the amine (-NH) protons and the carbonyl (C=O) oxygens of the adjacent indole unit.[1][3] These hydrogen bonds enforce a planar conformation, which is essential for maximizing the conjugation of the π-electron system.[4]

The primary unit responsible for the color is known as the "H-chromophore". This chromophore is composed of two intersecting donor-acceptor merocyanine units connected by the central C=C bridge.[2][5] In this arrangement, the heterocyclic amine (-NH-) groups act as electron donors, and the carbonyl groups (-C=O) serve as electron acceptors.[5] The benzene rings fused to the core make a smaller contribution to the chromophore itself.[2]

Analysis of bond lengths reveals significant electron delocalization. The central C=C bond is longer than a typical double bond, while the C-N bonds are shorter than typical single bonds, indicating a pronounced contribution from intraionic resonance structures in the ground state.[2]

Electronic Transitions: The HOMO-LUMO Gap

The absorption of light by this compound is due to the promotion of an electron from a lower energy molecular orbital to a higher energy one. The color is specifically the result of a π → π* electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[4][6]

-

HOMO: The HOMO is primarily localized on the electron-donating nitrogen atoms and the central C=C bond.[4]

-

LUMO: The LUMO is centered on the electron-accepting carbonyl groups and the adjacent single C-C bonds.[4]

Upon absorption of a photon with the appropriate energy, an electron is excited from the HOMO to the LUMO. This excitation involves a significant charge transfer from the nitrogen atoms towards the oxygen atoms.[2] The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) determines the wavelength of light absorbed. For this compound, this gap is relatively small (approximately 2 eV), which corresponds to light in the visible region of the spectrum.[3][7] The planarity and intramolecular hydrogen bonds are crucial for lowering this energy gap to the required level for absorption of visible light.[4]

Caption: this compound's color originates from a π → π* electronic transition from the HOMO to the LUMO.

Light Absorption Properties and Solvatochromism

This compound's perceived color is highly dependent on its environment, a phenomenon known as solvatochromism. The polarity of the solvent influences the molecule's electronic structure and, consequently, its absorption spectrum.[3][8] Generally, polar solvents cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to nonpolar solvents or the gas phase.[3][8] The molecule absorbs light in the orange-red part of the spectrum, around 600-620 nm, leading to its characteristic blue appearance.[9][10]

Quantitative Absorption Data

The following table summarizes the maximum absorption wavelength (λmax) and molar absorptivity (ε) of this compound in various environments.

| Environment/Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Reference(s) |

| Gas Phase | 540 | Not specified | [3][8] |

| Tetrachloromethane (CCl₄) | 588 | Not specified | [3][8] |

| Chloroform (CHCl₃) | 613 | Not specified | [9] |

| Ethanol | 606 | Not specified | [3][8] |

| Dimethylformamide (DMF) | 619 | ~22,580 | [11] |

| Dimethyl Sulfoxide (DMSO) | 620 | Not specified | [5] |

| Aqueous Solution | 610 | 15,800 - 20,355 | [5][12] |

Experimental and Computational Protocols

The characterization of this compound's photophysical properties relies on a combination of spectroscopic techniques and computational modeling.

Experimental Workflow

A typical workflow for the experimental characterization of this compound involves synthesis or purification, followed by spectroscopic and electrochemical analysis.

Caption: A generalized experimental workflow for characterizing the optical properties of this compound.

Key Experimental Methodologies

4.2.1 UV-Visible (UV-Vis) Absorption Spectroscopy

-

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε).

-

Protocol:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or DMF).[13]

-